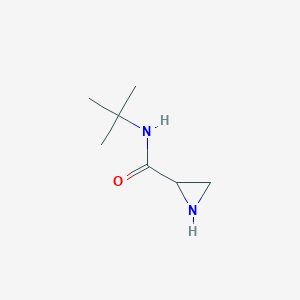
6-ethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The addition of an ethyl group at the 6th position of the purine ring modifies its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of 6-Ethyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation can yield 8-cyanopurine derivatives, which have significant biological activities .
Applications De Recherche Scientifique
6-Ethyl-9H-purine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Ethyl-9H-purine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
6-Chloropurine: A precursor in the synthesis of 6-Ethyl-9H-purine.
9-Ethyl-9H-purine: Another ethylated purine derivative with similar properties.
8-Cyanopurine: A derivative formed through cyanation reactions.
Uniqueness: 6-Ethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
54170-84-2 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
6-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11) |
Clé InChI |
JRFCCWPVTPYGTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=NC=N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)
